molecular formula C14H11ClF2 B14619577 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene CAS No. 59888-12-9

1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene

Cat. No.: B14619577
CAS No.: 59888-12-9
M. Wt: 252.68 g/mol
InChI Key: MTZSRIVYKRMIPV-UHFFFAOYSA-N
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Description

1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a chlorine atom and a 1,2-difluoro-1-phenylethyl group

Preparation Methods

The synthesis of 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation reaction, where benzene is reacted with 1-chloro-3-(1,2-difluoroethyl)benzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically require anhydrous conditions and a controlled temperature to ensure the desired product is obtained.

Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to enhance the efficiency and yield of the compound. These methods often incorporate advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

1-Chloro-3-(1,2-difluoro-1-phenylethyl)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and potential for diverse applications.

Properties

CAS No.

59888-12-9

Molecular Formula

C14H11ClF2

Molecular Weight

252.68 g/mol

IUPAC Name

1-chloro-3-(1,2-difluoro-1-phenylethyl)benzene

InChI

InChI=1S/C14H11ClF2/c15-13-8-4-7-12(9-13)14(17,10-16)11-5-2-1-3-6-11/h1-9H,10H2

InChI Key

MTZSRIVYKRMIPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CF)(C2=CC(=CC=C2)Cl)F

Origin of Product

United States

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